4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Bromination: The bromine atom is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS).
Condensation with Thiophene-2-carbohydrazide: The final step involves the condensation of the synthesized pyrazole derivative with thiophene-2-carbohydrazide under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various pathways.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-NITROANILINE: Shares the bromine atom but differs in the presence of a nitro group instead of the pyrazole ring.
5-FLUORO-1H-PYRAZOLE: Contains the fluorine atom and pyrazole ring but lacks the thiophene and hydrazide moieties.
Uniqueness
4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is unique due to its combination of bromine, fluorine, pyrazole, and thiophene moieties, which confer distinct chemical reactivity and potential biological activities not observed in similar compounds.
Properties
Molecular Formula |
C11H10BrFN4OS |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10BrFN4OS/c1-2-17-10(13)7(5-15-17)4-14-16-11(18)9-3-8(12)6-19-9/h3-6H,2H2,1H3,(H,16,18)/b14-4+ |
InChI Key |
MIKQLVXCKNVCAC-LNKIKWGQSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC(=CS2)Br)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=CS2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.